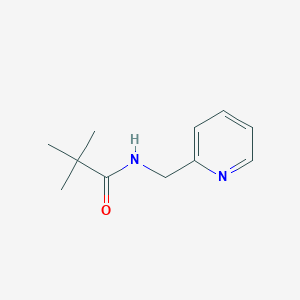
2,2-Dimethyl-N-(pyridin-2-ylmethyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-N-(pyridin-2-ylmethyl)propionamide (2,2-DMPP) is a compound belonging to the class of amides, which are derivatives of carboxylic acids. It is a colorless, odorless, and crystalline solid with a melting point of approximately 125°C. This compound has been studied extensively in recent years due to its potential applications in medicine and scientific research.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-N-(pyridin-2-ylmethyl)propionamide has been studied extensively in recent years due to its potential applications in scientific research. It has been used as a substrate for the synthesis of various compounds, such as amino acids and peptides, as well as in the development of new drugs. It has also been used in the synthesis of small molecule inhibitors of enzymes and other targets, and in the development of new catalysts.
Wirkmechanismus
2,2-Dimethyl-N-(pyridin-2-ylmethyl)propionamide is believed to act as a proton donor in the presence of a suitable base, such as pyridine or triethylamine. This allows for the formation of a carboxylate anion, which can then react with other molecules or substrates. This reaction is believed to be responsible for the formation of various compounds, such as amino acids and peptides, as well as in the development of new drugs.
Biochemical and Physiological Effects
2,2-Dimethyl-N-(pyridin-2-ylmethyl)propionamide has been studied for its potential biological effects. It has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may lead to improved cognitive function and memory. Additionally, 2,2-Dimethyl-N-(pyridin-2-ylmethyl)propionamide has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Dimethyl-N-(pyridin-2-ylmethyl)propionamide has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and can be used in a variety of reactions. Additionally, its relatively low toxicity makes it safe to use in laboratory settings. However, it has some limitations, such as its relatively low solubility in water and its instability in the presence of strong acids or bases.
Zukünftige Richtungen
There are several potential future directions for 2,2-Dimethyl-N-(pyridin-2-ylmethyl)propionamide research. These include the development of new compounds based on the structure of 2,2-Dimethyl-N-(pyridin-2-ylmethyl)propionamide, as well as the development of new drugs or therapies based on its biochemical and physiological effects. Additionally, further research into its potential anti-inflammatory, anti-bacterial, and anti-cancer properties may lead to new treatments for these conditions. Finally, further research into its potential as an inhibitor of acetylcholinesterase could lead to new treatments for cognitive and memory disorders.
Synthesemethoden
2,2-Dimethyl-N-(pyridin-2-ylmethyl)propionamide can be synthesized from the reaction of 2-pyridinecarboxaldehyde and dimethylpropionamide. This reaction is carried out in the presence of a base such as pyridine or triethylamine, and a suitable catalyst such as anhydrous zinc chloride. The reaction is usually conducted at a temperature of around 100°C and yields a yield of approximately 92%.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)10(14)13-8-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQAYBFCNAEZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-N-(pyridin-2-ylmethyl)propionamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,4,5,10,11-Hexahydro-3,3-dimethyl-11-[4-(1-methylethyl)phenyl]-1-oxo-1H-dibenzo[b,e][1,4]diazepine-7-carboxylic acid](/img/structure/B6337176.png)
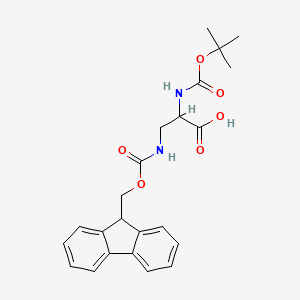
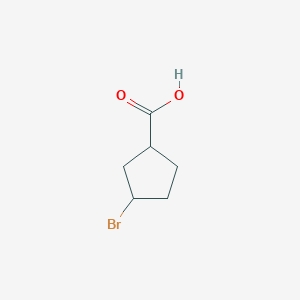
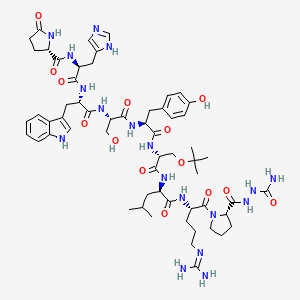
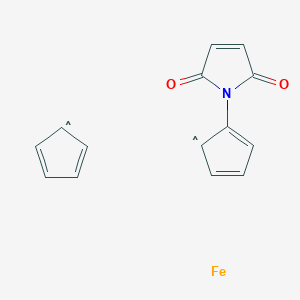


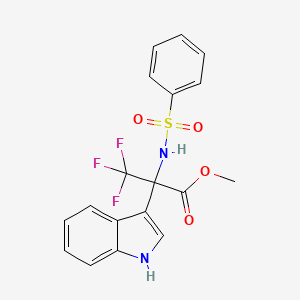
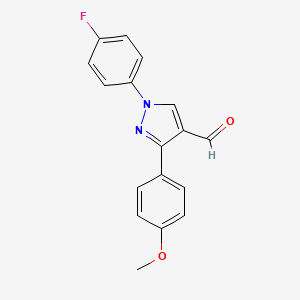

![Ethyl 3-amino-4-(trifluoromethyl)-6-(4-fluorophenyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B6337253.png)
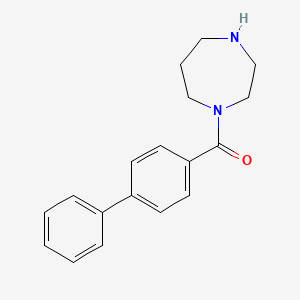
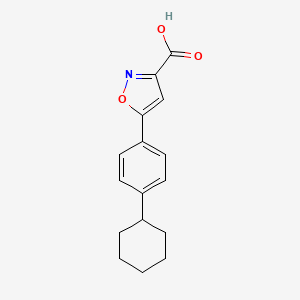
![5-[3-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337282.png)